molecular formula C8H5ClN2O B1611161 2-Chloro-5-(furan-2-yl)pyrazine CAS No. 82619-63-4

2-Chloro-5-(furan-2-yl)pyrazine

Cat. No.: B1611161
CAS No.: 82619-63-4
M. Wt: 180.59 g/mol
InChI Key: UNKRNSBYPINYEV-UHFFFAOYSA-N
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Description

2-Chloro-5-(furan-2-yl)pyrazine is a heterocyclic compound that contains both a pyrazine ring and a furan ring

Scientific Research Applications

2-Chloro-5-(furan-2-yl)pyrazine has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(furan-2-yl)pyrazine can be achieved through several methods. One common approach involves the reaction of 2-chloropyrazine with furan-2-boronic acid under Suzuki-Miyaura coupling conditions. This reaction typically requires a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF) or toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and at elevated temperatures (around 100°C) for several hours .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of more efficient catalysts and greener solvents is often explored to make the process more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(furan-2-yl)pyrazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions often involve the use of a base, such as sodium hydride or potassium carbonate, and a solvent like DMF or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrazine derivatives.

    Oxidation Reactions: Products include furan-2-carboxylic acid derivatives.

    Reduction Reactions: Products include reduced furan derivatives.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(furan-2-yl)pyrazine depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as DNA or proteins. The exact molecular targets and pathways involved can vary based on the specific derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(furan-2-yl)pyridine
  • 2-Chloro-5-(furan-2-yl)thiazole
  • 2-Chloro-5-(furan-2-yl)imidazole

Uniqueness

2-Chloro-5-(furan-2-yl)pyrazine is unique due to the presence of both a pyrazine ring and a furan ring, which imparts distinct electronic and steric properties.

Properties

IUPAC Name

2-chloro-5-(furan-2-yl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-8-5-10-6(4-11-8)7-2-1-3-12-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNKRNSBYPINYEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CN=C(C=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30509233
Record name 2-Chloro-5-(furan-2-yl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30509233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82619-63-4
Record name 2-Chloro-5-(2-furanyl)pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82619-63-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-(furan-2-yl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30509233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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